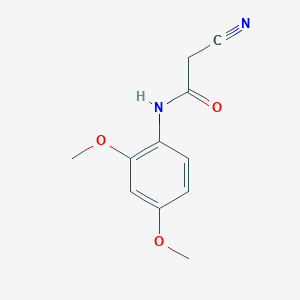

2-cyano-N-(2,4-dimethoxyphenyl)acetamide

Description

Significance of Cyanoacetamide Scaffolds in Modern Organic Synthesis

The cyanoacetamide scaffold is a highly versatile and valuable building block in the realm of organic synthesis. Its importance stems from the presence of multiple reactive sites: a cyano group, a carbonyl group, and an active methylene (B1212753) group. This trifecta of functionality allows cyanoacetamide derivatives to participate in a wide array of chemical transformations, serving as precursors for a diverse range of heterocyclic compounds.

These heterocyclic systems, which include pyridines, pyrimidines, thiazoles, and quinoxalinones, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. ekb.eg Research has demonstrated that compounds incorporating the cyanoacetamide moiety exhibit a variety of pharmacological effects, including antimicrobial, antifungal, anticancer, and insecticidal properties. The reactivity of the cyanoacetamide core makes it an attractive starting material for the development of novel therapeutic agents and other biologically active molecules.

Overview of the Research Landscape Surrounding the Compound

The research landscape for 2-cyano-N-(2,4-dimethoxyphenyl)acetamide itself appears to be somewhat limited in publicly available scientific literature. However, significant research has been conducted on closely related analogues, particularly those with different substitution patterns on the phenyl ring. For instance, the dichloro-substituted analogue, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, has been the subject of synthesis patents, indicating its potential as an intermediate in the preparation of more complex molecules, possibly for pharmaceutical applications. patsnap.comgoogle.com

The broader families of cyanoacetamides and compounds containing the dimethoxyphenyl moiety are extensively studied. Research on various cyanoacetamide derivatives has explored their synthesis and a wide range of biological activities. ekb.egperiodikos.com.br Similarly, the dimethoxyphenyl group is a common feature in many biologically active compounds, and its role in modulating pharmacokinetic and pharmacodynamic properties is a subject of ongoing investigation.

Given the established significance of both the cyanoacetamide scaffold and the dimethoxyphenyl moiety, it can be inferred that this compound holds potential as a valuable intermediate in organic synthesis and as a candidate for biological evaluation. Future research could focus on the development of efficient synthetic routes to this compound, the thorough characterization of its physicochemical properties, and the exploration of its potential applications in medicinal chemistry and materials science. The existing body of knowledge on related compounds provides a strong foundation for such future investigations.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyano-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-8-3-4-9(10(7-8)16-2)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTNHFNYAPVBQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CC#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Traditional Synthetic Routes for 2-cyano-N-(2,4-dimethoxyphenyl)acetamide

Traditional methods for synthesizing the target compound rely on well-established reactions that build the molecule step-by-step. These routes typically involve the formation of the amide bond as a key step.

The central feature in the synthesis of this compound is the creation of the acetamide (B32628) linkage. This is most commonly achieved through the reaction of an amine with a carboxylic acid or its derivative. researchgate.net In a typical procedure, 2,4-dimethoxyaniline (B45885) is reacted with a cyanoacetic acid derivative to form the amide bond. chemicalbook.com

One common method involves the direct condensation of the aniline (B41778) with ethyl cyanoacetate (B8463686). patsnap.comgoogle.com This reaction is often performed at elevated temperatures, for instance, by heating the reactants to around 200°C for several hours. patsnap.comgoogle.com Another approach utilizes cyanoacetic acid as the acylating agent in the presence of a dehydrating agent like 1,3-diisopropylcarbodiimide (DIC) in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction mixture is heated to reflux, and upon completion, the product is isolated through filtration and purification steps. chemicalbook.com

Table 1: Traditional Amidation Reaction Conditions This table is interactive. Click on the headers to sort.

| Amine | Acylating Agent | Catalyst/Dehydrating Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 2,4-Dimethoxyaniline (analog) | Ethyl Cyanoacetate | None | None | 120-200°C | High |

| 2,4-Dichloro-5-methoxyaniline (B1301479) | Cyanoacetic Acid | 1,3-Diisopropylcarbodiimide | Tetrahydrofuran | Reflux | 88% chemicalbook.com |

In the predominant synthetic routes, the cyano group is not introduced onto a pre-formed acetamide but is instead incorporated from the beginning of the synthesis. researchgate.net The key starting material is a derivative of cyanoacetic acid, such as ethyl cyanoacetate or cyanoacetic acid itself. chemicalbook.compatsnap.com These reagents provide the cyano-bearing acetyl group that will ultimately form the 2-cyanoacetamide (B1669375) portion of the final molecule. This strategy simplifies the synthesis by utilizing readily available starting materials that already contain the required cyano functionality. researchgate.net

The 2,4-dimethoxyphenyl group is introduced onto the amide nitrogen by selecting the corresponding substituted aniline as a primary reactant. researchgate.net For the synthesis of this compound, the starting amine is 2,4-dimethoxyaniline. This amine undergoes a nucleophilic acyl substitution reaction with the carbonyl group of the cyanoacetic acid derivative, directly forming the N-aryl acetamide structure. researchgate.netekb.eg This direct approach is the most straightforward and commonly employed strategy for installing the desired aryl substituent.

Advanced Synthetic Approaches to this compound and its Derivatives

To improve efficiency, reduce reaction times, and embrace green chemistry principles, advanced synthetic methods have been developed. These include microwave-assisted synthesis and one-pot multicomponent reactions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. sphinxsai.comresearchgate.net The use of microwave irradiation can dramatically reduce reaction times and often leads to higher product yields compared to conventional heating methods. jchps.com In the context of synthesizing cyanoacetamide derivatives, microwave energy can be applied to the condensation reaction between the aniline and the cyanoacetic acid derivative. researchgate.net This technique offers rapid and efficient heating of the reaction mixture, which can enhance the rate of the amidation reaction. jchps.com The benefits of this approach include not only speed and yield but also the potential for solvent-free reactions, aligning with the principles of green chemistry. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Cyanoacetamide Derivative This table is interactive. Click on the headers to sort.

| Method | Reaction Time | Yield | Notes |

|---|---|---|---|

| Conventional Heating | 10 hours | Low to Moderate | Requires prolonged heating at high temperatures. jchps.com |

| Microwave Irradiation (MWI) | 15 minutes | Excellent | Rapid reaction, minimization of by-products. jchps.com |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product. nih.govnih.gov Cyanoacetamides, including this compound, are valuable building blocks in MCRs for the synthesis of diverse heterocyclic compounds. researchgate.net

A typical MCR could involve the reaction of this compound, an aldehyde, and a source of active methylene (B1212753), such as malononitrile (B47326), in the presence of a catalyst. researchgate.net These reactions often proceed through a cascade of events, such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization, to rapidly generate molecular complexity. researchgate.net This one-pot approach is highly atom-economical and time-saving compared to traditional linear syntheses. nih.gov The use of MCRs provides a powerful platform for creating libraries of complex molecules based on the cyanoacetamide scaffold. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Cyanoacetamides are polyfunctional compounds that possess both electrophilic and nucleophilic centers, making them highly versatile synthons in organic synthesis. tubitak.gov.tr The reactivity of this compound is dominated by its active methylene group, the cyano function, and the amide linkage, each contributing to a rich profile of chemical transformations.

Role of the Active Methylene Group in Condensation Reactions

The methylene group (CH₂) positioned between the electron-withdrawing cyano and amide groups is highly acidic, making it a potent nucleophile upon deprotonation. tubitak.gov.trresearchgate.net This "active methylene" group is central to the reactivity of the molecule, particularly in condensation reactions. tubitak.gov.tr

One of the most significant reactions involving this group is the Knoevenagel condensation, where the carbanion generated from the active methylene group attacks an electrophilic carbonyl carbon of an aldehyde or ketone. scielo.brresearchgate.net This reaction is a fundamental carbon-carbon bond-forming method. The versatility of this reaction is demonstrated by the wide range of aldehydes, including aromatic and heterocyclic variants, that can be employed. researchgate.netorganic-chemistry.org For example, cyanoacetamide reacts with 3-formylchromone derivatives in the presence of a base like pyridine (B92270). nih.gov The initial condensation product can then undergo further transformations. nih.gov

The following table details examples of condensation reactions involving the active methylene group of cyanoacetamide derivatives.

| Cyanoacetamide Derivative | Carbonyl Compound | Catalyst/Base | Resulting Product Type | Reference |

|---|---|---|---|---|

| Cyanoacetamide | 3-Formylchromone | Pyridine | 2-Cyano-3-(4-oxo-4H-1-benzopyran-3-yl)acrylamide | nih.gov |

| N-Aryl-cyanoacetamides | Aromatic Aldehydes | Piperidine (B6355638) | N-Aryl-2-cyano-3-aryl-acrylamides | researchgate.net |

| Cyanoacetamide | Salicylaldehyde | Ammonium (B1175870) Acetate | 2-Iminochromene | researchgate.net |

| General Cyanoacetamide | Aldehydes | Triphenylphosphine | (E)-Olefins | organic-chemistry.org |

Nucleophilic and Electrophilic Reactivity Profiles of the Cyano and Amide Functions

The cyano and amide functionalities in this compound provide multiple sites for both nucleophilic and electrophilic attack.

Electrophilic Centers:

Nitrile Carbon: The carbon atom of the cyano group (C≡N) is sp-hybridized and strongly electrophilic due to the polarization of the triple bond by the highly electronegative nitrogen atom. fiveable.meopenstax.org This makes it susceptible to attack by a wide range of nucleophiles. openstax.org For instance, the nitrile group can be hydrolyzed under acidic or basic conditions, first to an amide and then to a carboxylic acid. openstax.org It can also be reduced by powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield a primary amine. fiveable.meopenstax.org

Amide Carbonyl Carbon: The carbonyl carbon of the amide group is sp²-hybridized and electrophilic. It can be attacked by nucleophiles, although it is generally less reactive than the carbonyl carbon of ketones or aldehydes due to resonance delocalization involving the nitrogen lone pair.

Nucleophilic Centers:

Nitrile Nitrogen: The nitrogen atom of the cyano group possesses a lone pair of electrons, allowing it to act as a nucleophile or a base. researchgate.net This nucleophilicity is often exploited in cyclization reactions where the nitrogen attacks an internal electrophilic center. researchgate.net

Amide Nitrogen and Oxygen: The amide group contains two potential nucleophilic sites: the nitrogen atom and the oxygen atom. The nitrogen atom's lone pair makes it nucleophilic, a property often utilized in substitution and cyclization reactions. tubitak.gov.tr

Intramolecular and Intermolecular Cyclization Pathways

The strategic placement of multiple reactive functional groups makes this compound an excellent precursor for the synthesis of various heterocyclic systems through cyclization reactions. tubitak.gov.treurjchem.com These pathways can be either intramolecular or intermolecular.

Intramolecular Cyclization: These reactions involve the interaction of two functional groups within the same molecule or a reactive intermediate derived from it. A common pathway involves the nucleophilic cyano or amide nitrogen attacking an electrophilic center formed elsewhere in the molecule. researchgate.net For example, the reaction of cyano active methylene compounds with molecules containing both a C=N and a hydroxyl group can lead to an initial addition-elimination product, which then undergoes intramolecular cyclization between the hydroxyl and cyano groups to form chromene derivatives. researchgate.net Metal-free conditions using halogenated anhydrides can also promote the intramolecular cyclization of N-cyano derivatives by activating the cyano group. nih.govresearchgate.net

Intermolecular Cyclization: These pathways typically involve a multi-step sequence, often initiated by an intermolecular reaction with a bidentate reagent. The resulting intermediate then undergoes a subsequent intramolecular cyclization to form the final heterocyclic ring. tubitak.gov.tr For instance, cyanoacetamide derivatives are widely used to construct a variety of heterocycles like pyridines, pyrimidines, and thiazoles. tubitak.gov.tr A notable example is the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates, which proceeds through tandem condensation and reductive cyclization to efficiently produce N⁴-substituted 2,4-diaminoquinazolines. organic-chemistry.orgnih.gov

The table below lists some heterocyclic systems synthesized from cyanoacetamide precursors.

| Reactant(s) with Cyanoacetamide | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Hydroxybenzal-4-acetylaniline | Addition-Elimination / Intramolecular Cyclization | 2-Imino-2H-chromene | researchgate.net |

| Acetylacetone | Condensation / Cyclization | Pyridone | researchgate.net |

| Carbon Disulfide / 1,3-Dibromopropane | Addition / Substitution / Cyclization | 1,3-Dithiane | researchgate.net |

| 2-Nitrobenzaldehydes (multi-step) | Cascade Reductive Cyclization | Quinazoline | organic-chemistry.orgnih.gov |

Analysis of Specific Reaction Types

The structure of this compound allows for several types of substitution reactions.

Nucleophilic Substitution: The carbanion generated at the active methylene position is a strong nucleophile and can participate in Sₙ2-type reactions. The highly acidic methylene protons can be removed by a base, and the resulting nucleophile can displace leaving groups from alkyl halides, for example. researchgate.net

Electrophilic Aromatic Substitution: The 2,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution. The two methoxy (B1213986) groups are strong electron-donating groups and are ortho-, para-directing. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. Given that positions 2 and 4 are already substituted, the most likely position for electrophilic attack is the C-5 position, which is ortho to the C-4 methoxy group and para to the C-1 amide substituent.

Palladium-Catalyzed Substitution: Modern synthetic methods have expanded the scope of substitution reactions. Palladium-catalyzed coupling reactions can be used to form C-C bonds. For example, the coupling of 2-allylphenyl triflates with alkyl nitriles can generate cyanomethyl indane derivatives, demonstrating a sophisticated substitution and cyclization cascade. nih.gov While this specific reaction is not directly on the aromatic ring of the cyanoacetamide, it illustrates the potential for transition-metal-catalyzed functionalization of related structures. nih.gov

Oxidation and Reduction Reactions

Specific literature detailing the oxidation and reduction of this compound could not be located. In general, the functional groups present in the molecule have known susceptibilities to oxidation and reduction:

Oxidation: The aromatic dimethoxyphenyl ring could potentially undergo oxidation under strong oxidizing conditions, though this would likely lead to degradation of the molecule. More subtle oxidations could theoretically target the active methylene group, but specific reagents and conditions for this transformation on this substrate are not documented.

Reduction: The cyano group (-C≡N) is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni) or chemical reduction (e.g., using lithium aluminum hydride, LiAlH₄) could potentially reduce the cyano group to a primary amine (-CH₂NH₂). The amide carbonyl group could also be reduced under strong conditions, for instance with LiAlH₄, to yield an amine. However, no studies demonstrating these specific reactions on this compound have been found.

Nitrosation and Other Functionalization Reactions

The active methylene group flanked by the electron-withdrawing cyano and carbonyl groups is a key site for functionalization.

Nitrosation: N-aryl-2-cyanoacetamide derivatives are known to undergo nitrosation at the active methylene position. ekb.eg This reaction is typically carried out using sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as acetic acid. The process involves the formation of a nitroso group (-NO) at the carbon atom, which then tautomerizes to a more stable hydroxyimino (oxime) group. ekb.eg For this compound, this reaction would be expected to yield 2-cyano-2-(hydroxyimino)-N-(2,4-dimethoxyphenyl)acetamide.

Table 1: Plausible Nitrosation Reaction

| Reactant | Reagents | Expected Product |

|---|

Other Functionalization Reactions: The active methylene group serves as a nucleophile and can participate in various condensation and substitution reactions. Cyanoacetamide derivatives are widely used as synthons in the synthesis of heterocyclic compounds. ekb.egtubitak.gov.tr For example, they can react with bidentate reagents like thioglycolic acid or undergo Knoevenagel condensation with aldehydes. ekb.eg

Aza-Michael Reactions

The aza-Michael reaction is a conjugate addition of a nitrogen-based nucleophile (like an amine or amide) to an α,β-unsaturated carbonyl compound. beilstein-journals.org While amides can, in some cases, act as nucleophiles in aza-Michael reactions, they are generally less reactive than amines. rsc.org

There is no available research that describes this compound participating in aza-Michael reactions, either as the nitrogen nucleophile or as the Michael acceptor. For it to act as a nucleophile, the amide nitrogen would have to add to an activated alkene. Conversely, for it to act as a Michael acceptor, it would first need to be converted into an α,β-unsaturated derivative, for example, through a Knoevenagel condensation with an aldehyde. Following such a condensation, the resulting electron-deficient double bond would be susceptible to attack by nitrogen nucleophiles.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a important method in computational chemistry for investigating the electronic structure of molecules. This approach is centered on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting the molecular geometry and electronic properties of compounds like 2-cyano-N-(2,4-dimethoxyphenyl)acetamide with a high degree of accuracy.

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. Theoretical studies on analogous cyanoacetamide derivatives have demonstrated that methods like B3LYP with a 6-311++G(d,p) basis set provide reliable optimized geometries.

To illustrate the expected geometric parameters, the following table presents hypothetical optimized bond lengths and angles for key regions of the molecule, based on typical values for similar structures.

| Parameter | Value |

| C=O bond length | ~1.23 Å |

| C-N (amide) bond length | ~1.35 Å |

| C-C (cyano) bond length | ~1.48 Å |

| C≡N bond length | ~1.16 Å |

| N-C (phenyl) bond length | ~1.42 Å |

| C-O (methoxy) bond length | ~1.37 Å |

| O-C (methyl) bond length | ~1.43 Å |

| C-N-C bond angle | ~125° |

| O=C-N bond angle | ~123° |

Note: These values are illustrative and would be precisely determined through DFT calculations.

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. This is verified by the absence of any imaginary frequencies. Furthermore, this analysis provides theoretical predictions of the molecule's infrared (IR) and Raman spectra. These predicted spectra are invaluable for interpreting experimental spectroscopic data.

The vibrational modes of this compound can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. For example, the characteristic stretching frequency of the cyano (C≡N) group is expected to appear in the range of 2200-2300 cm⁻¹. The amide C=O stretching vibration is typically observed around 1650-1700 cm⁻¹. The stretching vibrations of the C-H bonds in the aromatic ring and the methoxy (B1213986) groups would be found at higher wavenumbers, generally above 3000 cm⁻¹.

A hypothetical table of selected calculated vibrational frequencies and their assignments for this compound is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| Aromatic C-H stretch | ~3100-3000 | ν(C-H) |

| Aliphatic C-H stretch | ~2950-2850 | ν(C-H) |

| C≡N stretch | ~2250 | ν(C≡N) |

| C=O stretch (Amide I) | ~1680 | ν(C=O) |

| N-H bend (Amide II) | ~1550 | δ(N-H) |

| Aromatic C=C stretch | ~1600, 1500 | ν(C=C) |

| C-O-C stretch | ~1250, 1050 | ν(C-O-C) |

Note: These are expected frequency ranges and would be precisely calculated and potentially scaled to match experimental data.

Electronic Structure Analysis

Beyond molecular geometry and vibrational spectra, DFT calculations provide a wealth of information about the electronic structure of this compound. This includes the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. wisc.edu A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wisc.edu

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethoxyphenyl ring, due to the electron-donating nature of the methoxy groups. Conversely, the LUMO is likely to be distributed over the electron-withdrawing cyanoacetamide portion of the molecule. This spatial separation of the HOMO and LUMO is indicative of intramolecular charge transfer characteristics.

A table of hypothetical HOMO and LUMO energies and the resulting energy gap is presented below.

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap | ~ 5.0 |

Note: These are representative values. The exact energies would be determined by the specific DFT functional and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

In the MEP map of this compound, the most negative potential (red) would be expected around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, as these are the most electronegative atoms. The regions around the hydrogen atoms of the amide and the aromatic ring would likely exhibit a positive potential (blue). This information is critical for understanding how the molecule might interact with other chemical species.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs, akin to Lewis structures. NBO analysis is particularly useful for quantifying the stabilizing effects of electron delocalization, which can be described as donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis would reveal significant delocalization of electron density. Key interactions would include the delocalization of the lone pair electrons on the amide nitrogen into the antibonding orbital of the carbonyl group (n -> π*), which contributes to the stability of the amide bond. Additionally, delocalization from the oxygen lone pairs of the methoxy groups into the aromatic ring's π system would be evident. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Higher E(2) values indicate stronger delocalization and greater stabilization.

A hypothetical table summarizing key NBO interactions and their stabilization energies is shown below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(N) | π(C=O) | ~ 50-60 |

| LP(O, methoxy) | π(C=C, aromatic) | ~ 20-30 |

| π(C=C, aromatic) | π*(C=C, aromatic) | ~ 15-25 |

Note: These are illustrative stabilization energies. The actual values would be derived from the NBO analysis of the calculated wave function.

Prediction of Chemical Reactivity and Selectivity via Fukui Functions

Fukui functions are instrumental in the field of computational chemistry for predicting the reactivity of different atomic sites within a molecule. These functions are derived from conceptual density functional theory (DFT) and help in identifying the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

For a molecule like this compound, Fukui function analysis would typically involve calculating the condensed Fukui functions for each atom. This would provide a numerical basis to predict which sites are most likely to engage in chemical reactions. For instance, the analysis could pinpoint the most probable locations for electrophilic substitution on the dimethoxyphenyl ring or nucleophilic addition to the cyano or acetamide (B32628) groups. However, no specific studies have been published that detail these calculations for the title compound.

Non-Linear Optical (NLO) Behavior Prediction

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational methods, particularly those based on quantum chemistry, are frequently used to predict the NLO properties of novel organic molecules. These predictions are typically based on calculations of molecular polarizability (α) and hyperpolarizability (β).

Compounds with donor-π-acceptor architectures often exhibit significant NLO responses. Given the presence of the electron-donating dimethoxy groups and the electron-withdrawing cyano and acetamide moieties in this compound, it is plausible that this molecule could possess NLO properties. Theoretical calculations would be necessary to quantify its first and second hyperpolarizabilities to confirm this potential. To date, no such computational studies have been reported for this specific compound.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational stability of a molecule by exploring its potential energy surface. For this compound, MD simulations could reveal the preferred spatial arrangement of the dimethoxyphenyl ring relative to the acetamide side chain and how this conformation fluctuates under different conditions.

Furthermore, MD simulations are crucial for understanding how a molecule interacts with its environment, such as a solvent or a biological receptor. By simulating these interactions at an atomic level, researchers can gain a deeper understanding of the intermolecular forces at play. Despite the utility of this technique, there are no published molecular dynamics simulation studies specifically investigating the conformational landscape or interaction dynamics of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-cyano-N-(2,4-dimethoxyphenyl)acetamide displays characteristic absorption bands that confirm its key structural features.

The presence of the N-H group in the secondary amide linkage is typically confirmed by a stretching vibration in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) group of the amide, often referred to as the Amide I band, exhibits a strong absorption peak around 1650-1680 cm⁻¹. The C-N stretching vibration, or Amide II band, is usually observed near 1550 cm⁻¹. researchgate.net

A crucial feature of this molecule is the cyano (C≡N) group, which presents a sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹. The aromatic ring is identified by C=C stretching vibrations within the 1450-1600 cm⁻¹ range and C-H stretching vibrations appearing just above 3000 cm⁻¹. Furthermore, the C-O-C stretching of the two methoxy (B1213986) groups on the phenyl ring produces strong, characteristic bands typically found between 1000 and 1300 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aliphatic C-H (CH₂) | Stretching | ~2850 - 2960 |

| C≡N (Cyano) | Stretching | 2240 - 2260 |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O-C (Ether) | Asymmetric/Symmetric Stretching | 1000 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

¹H NMR: The proton NMR spectrum for this compound would show distinct signals corresponding to each unique proton environment. The amide proton (N-H) would appear as a singlet at a downfield chemical shift, typically in the range of δ 8.0-9.5 ppm. The protons of the dimethoxyphenyl ring would resonate in the aromatic region (δ 6.5-8.0 ppm). The two methoxy groups (-OCH₃) would each produce a sharp singlet, likely around δ 3.8-4.0 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the cyano and carbonyl groups would appear as a singlet around δ 3.6-4.0 ppm. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the amide is characteristically found far downfield, around δ 160-170 ppm. researchgate.net The carbon of the cyano group typically appears in the δ 115-120 ppm region. The aromatic carbons would produce several signals between δ 100-160 ppm, with the carbons directly attached to the oxygen atoms of the methoxy groups being the most downfield in this range. The methoxy carbons would show signals around δ 55-60 ppm, and the methylene carbon would be observed around δ 25-40 ppm. libretexts.org

Detailed analysis of the ¹H NMR spectrum allows for precise assignment of each signal. The aromatic protons on the 2,4-dimethoxyphenyl ring will exhibit spin-spin coupling, leading to splitting patterns that confirm their relative positions. The proton at C5 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would be a doublet of doublets, coupled to the protons at C5 and C3. The proton at C3 would appear as a doublet, coupled to the proton at C6. The amide (N-H) and methylene (CH₂) protons are expected to appear as singlets, as would the protons of the two distinct methoxy groups. nih.gov

| Proton Assignment | Expected Chemical Shift (δ ppm) | Expected Multiplicity |

|---|---|---|

| N-H (Amide) | 8.0 - 9.5 | Singlet (s) |

| Ar-H (Phenyl ring) | 6.5 - 8.0 | Multiplet (m) |

| -OCH₃ (Methoxy) | 3.8 - 4.0 | Singlet (s) |

| -CH₂- (Methylene) | 3.6 - 4.0 | Singlet (s) |

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

|---|---|

| C=O (Amide) | 160 - 170 |

| Ar-C (Phenyl ring) | 100 - 160 |

| C≡N (Cyano) | 115 - 120 |

| -OCH₃ (Methoxy) | 55 - 60 |

| -CH₂- (Methylene) | 25 - 40 |

To unambiguously confirm the structural assignments made from 1D NMR, 2D correlative NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, it would primarily confirm the connectivity of the aromatic protons on the dimethoxyphenyl ring.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the methoxy and methylene groups to their corresponding carbon signals.

HMBC: An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For instance, it would show correlations from the N-H proton to the carbonyl carbon and the aromatic carbon at the C1 position, confirming the amide linkage. Correlations from the methylene protons to both the cyano carbon and the carbonyl carbon would also be expected.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for validating experimental NMR data. tandfonline.com By calculating the theoretical NMR chemical shifts of a proposed structure, a direct comparison to the experimental spectrum can be made. ruc.dk Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used for these calculations. tandfonline.com A strong correlation between the calculated and observed chemical shifts provides high confidence in the structural assignment. nih.gov This approach is especially valuable for complex molecules or for distinguishing between possible isomers.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₂N₂O₃), the molecular weight is approximately 220.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 220.

The fragmentation pattern provides insight into the molecule's structure. Common fragmentation pathways for N-substituted cyanoacetamides involve the cleavage of bonds adjacent to the carbonyl group or the nitrogen atom. researchgate.net Key fragmentation processes for this molecule would likely include:

Alpha-cleavage: Fission of the bond between the carbonyl carbon and the methylene carbon, or the bond between the carbonyl carbon and the amide nitrogen.

Loss of ketene (B1206846): Elimination of a ketene fragment (CH₂=C=O) is a common pathway for related amides. researchgate.net

Cleavage of the amide bond: This would lead to fragments corresponding to the cyanomethylcarbonyl portion and the 2,4-dimethoxyaniline (B45885) portion.

Fragmentation of the phenyl ring: Further fragmentation could involve the loss of methyl radicals (•CH₃) from the methoxy groups.

Analysis of these fragment ions helps to piece together the molecular structure, corroborating the data from IR and NMR spectroscopy. researchgate.netlibretexts.org

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of N-(substituted phenyl)-2-cyanoacetamides typically shows absorption bands in the 200-400 nm range. nih.gov

The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic ring and the conjugated amide system. The presence of the electron-donating dimethoxy groups on the phenyl ring is likely to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to an unsubstituted phenyl ring. A weaker n → π* transition, associated with the non-bonding electrons on the carbonyl oxygen, may also be observed at a longer wavelength, often appearing as a shoulder on the main absorption band. masterorganicchemistry.com The specific solvent used can also influence the position of these absorption maxima due to solute-solvent interactions. nih.gov

Advanced Spectroscopic and Structural Elucidation of this compound Unachievable Due to Lack of Crystallographic Data

An in-depth analysis of the solid-state molecular structure and crystal packing of the chemical compound this compound, with the molecular formula C₁₁H₁₂N₂O₃, cannot be provided at this time. Extensive searches for published scientific literature containing X-ray crystallography data for this specific compound have yielded no results.

X-ray crystallography is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method is essential for determining key structural parameters such as bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, crystallographic studies are crucial for analyzing the intricate network of intermolecular interactions, including hydrogen bonding, that governs how molecules arrange themselves in the crystal lattice. Techniques like Hirshfeld surface analysis, which quantifies these intermolecular contacts, are entirely dependent on the availability of high-quality crystallographic data.

While information exists for structurally related compounds, such as 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide and 2-cyano-N-(4-methoxyphenyl)acetamide, these analogues possess different substituents on the phenyl ring. These differences, such as the replacement of methoxy groups with chloro groups or an altered substitution pattern, significantly influence the electronic and steric properties of the molecule. Consequently, their crystal structures, including molecular geometry and intermolecular packing, are not transferable or representative of this compound.

Without a deposited crystal structure in a recognized database like the Cambridge Crystallographic Data Centre (CCDC) or a publication detailing its X-ray diffraction analysis, a scientifically accurate and detailed discussion under the requested headings of bond parameters, intermolecular interactions, and Hirshfeld surface analysis is not possible. The generation of the required data tables and detailed research findings is contingent upon the experimental determination of the compound's crystal structure, which does not appear to be publicly available.

Derivatives and Analogues: Synthesis and Structure Reactivity Relationships

Design and Synthesis of Substituted 2-cyano-N-(2,4-dimethoxyphenyl)acetamide Derivatives

The synthesis of N-aryl cyanoacetamides, including the title compound and its derivatives, is most commonly achieved through the condensation of an appropriately substituted aniline (B41778) with a cyanoacetic acid ester, such as ethyl cyanoacetate (B8463686). google.comresearchgate.net The reaction typically involves heating the two components, often without a solvent, to drive the acylation of the amine. google.comtubitak.gov.tr

The design of substituted derivatives focuses on modifying the aromatic ring of the 2,4-dimethoxyphenyl group. Introducing different substituents (e.g., halogens, alkyls, or other alkoxy groups) can significantly alter the electronic properties and steric profile of the molecule. For instance, the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide involves a two-step process starting from m-methoxyaniline and ethyl cyanoacetate to first form the N-(m-methoxyphenyl)cyanoacetamide intermediate, which is then subjected to chlorination. google.comontosight.ai

The reactivity of the active methylene (B1212753) group in these derivatives is a key aspect of their chemical behavior. This group can participate in a variety of condensation and substitution reactions. ekb.egtubitak.gov.tr For example, reaction with aldehydes or ketones can lead to the formation of Knoevenagel condensation products. researchgate.net Furthermore, nitrosation of the active methylene group can yield hydroxyimino derivatives, which are valuable intermediates for further heterocyclic synthesis. ekb.eg

Structure-reactivity relationships in this class of compounds are influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups, like chloro substituents, can increase the acidity of the active methylene protons, thereby enhancing their reactivity in base-catalyzed reactions. Conversely, electron-donating groups may have the opposite effect. The specific positioning of substituents, as seen in isomeric derivatives like 2-cyano-N-(3,5-dimethoxyphenyl)acetamide, also provides insights into how substituent placement affects molecular properties and reactivity.

Synthetic Strategies for Constructing Related Cyanoacetamide Heterocycles

The polyfunctional nature of cyanoacetamides makes them exceptionally useful synthons for heterocyclic chemistry. tubitak.gov.tr The carbonyl, cyano, and active methylene groups can all participate in cyclization reactions with various bidentate reagents to form a wide range of five- and six-membered heterocyclic systems. tubitak.gov.trresearchgate.net

Quinoxalinone derivatives can be synthesized from N-aryl cyanoacetamides through a one-pot tandem nitrosation/cyclization reaction. nih.gov This strategy involves treating the N-aryl cyanoacetamide with a nitrosating agent like tert-butyl nitrite (B80452). The process proceeds through the nitrosation of the active methylene group, followed by tautomerization and an intramolecular cyclization, which incorporates the amide nitrogen into the newly formed ring. nih.gov This method provides a direct route to quinoxalin-2-ones with good functional group tolerance. nih.gov Classical approaches to quinoxalinone synthesis often involve the condensation of o-phenylenediamines with reagents like chloroacetic acid or α-keto acids, followed by oxidation. portico.orgmdpi.com

Cyanoacetamides are fundamental building blocks for the synthesis of various substituted pyridines and their 3-cyano derivatives, known as nicotinonitriles. A common strategy involves the reaction of a cyanoacetamide derivative with a 1,3-dicarbonyl compound or its equivalent. For example, reacting N-aryl cyanoacetamides with chalcones (α,β-unsaturated ketones) in the presence of a base like piperidine (B6355638) or morpholine (B109124) can yield highly substituted nicotinonitrile derivatives. nih.gov

Another versatile method is the multicomponent reaction involving an aldehyde, a compound with an active methylene group like malononitrile (B47326), and the cyanoacetamide precursor, often in the presence of ammonium (B1175870) acetate, which serves as the nitrogen source for the pyridine (B92270) ring. researchgate.netijpsonline.com The reaction of 2-cyano-N-arylacetamides with benzylidene malononitrile in a basic medium has been shown to produce 1,4-dihydropyridine-3,5-dicarbonitrile (B14900811) derivatives. ekb.eg These reactions highlight the utility of the cyanoacetamide moiety in constructing the pyridine core. chem-soc.siekb.eg

The synthesis of thiazole (B1198619) and thiazolidinone heterocycles from cyanoacetamides typically involves reactions with sulfur-containing reagents. The Gewald reaction is a prominent method for synthesizing 2-aminothiophenes, but variations of this reaction can lead to thiazole derivatives. researchgate.net For instance, the reaction of an N-substituted-2-cyanoacetamide with an isothiocyanate and elemental sulfur in the presence of a base like triethylamine (B128534) can yield 2-thioxothiazole derivatives. researchgate.net

Thiazolidinone rings can also be constructed from cyanoacetamide precursors. One approach involves reacting the cyanoacetamide with an isothiocyanate to form an intermediate, which then undergoes cyclization with a reagent like chloroacetyl chloride or ethyl chloroacetate (B1199739) to form the thiazolidinone ring. researchgate.net For example, reacting N-(4-substitutedphenyl)-2-cyanoacetamide derivatives with thioglycolic acid can directly yield thiazolidinone derivatives. ekb.eg These synthetic routes demonstrate the nucleophilic character of the active methylene group and its ability to react with electrophilic sulfur reagents to initiate cyclization. mdpi.comnih.gov

Pyrimidine (B1678525) derivatives are readily accessible from cyanoacetamide precursors through cyclocondensation reactions. The cyanoacetamide acts as a three-carbon synthon that reacts with a variety of compounds containing the N-C-N fragment. For example, the reaction of an enaminonitrile derived from a cyanoacetamide with a reagent like thiourea (B124793) in the presence of a base can lead to the formation of pyrimidine-2-thione derivatives. researchgate.net

An alternative approach involves cyanoacetylation, where a cyanoacetyl group is transferred to a nucleophile. research-nexus.net This can be utilized to generate pyrimidine systems that are otherwise difficult to access. The reaction of cyanoacetamide derivatives with amidines or guanidines is also a well-established method for constructing the pyrimidine ring. research-nexus.net These strategies capitalize on the reactivity of both the cyano and carbonyl groups of the cyanoacetamide scaffold. nih.gov

Naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms, can also be synthesized using cyanoacetamide-based building blocks. The synthesis of 1,8-naphthyridine (B1210474) derivatives, for instance, can be achieved through a Friedländer-type annulation. This involves the condensation of a 2-aminopyridine (B139424) derivative with a β-keto nitrile, which can be derived from a cyanoacetamide.

A more direct route involves the reaction of a cyanoacetamide derivative with a suitable precursor that already contains a pyridine ring. For example, the reaction of a 2-pyridone derivative bearing a cyano group with malononitrile can lead to the formation of a fused pyridine ring, resulting in a naphthyridine skeleton. ekb.eg These syntheses often require specific reaction conditions to control the regioselectivity of the cyclization. researchgate.netnih.gov

Pyrazole (B372694) and Fused Pyrazole Systems

The this compound scaffold serves as a valuable precursor for the synthesis of various heterocyclic systems, including pyrazoles and their fused analogues. The synthetic strategy generally leverages the reactivity of the active methylene group (—CH2—) positioned between the cyano (—CN) and carbonyl (—C=O) groups. While specific literature on the 2,4-dimethoxyphenyl derivative is limited, the reaction pathways can be reliably inferred from closely related analogues, such as 2-cyano-N-cyclohexylacetamide. researchgate.netresearchgate.net

The typical synthesis of pyrazole derivatives from these cyanoacetamide precursors is a multi-step process. The initial step involves the reaction of the cyanoacetamide with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms a highly reactive enaminonitrile intermediate, for instance, (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide is formed from the cyclohexyl analogue. researchgate.netresearchgate.net This intermediate is then subjected to cyclocondensation with hydrazine (B178648) derivatives, such as hydrazine hydrate, to yield the corresponding 5-aminopyrazole derivatives. researchgate.net

These resulting 5-aminopyrazoles are themselves versatile intermediates for the construction of fused pyrazole systems. mdpi.com For example, they can be reacted with various reagents to form bicyclic heterocyclic compounds. The reaction of the enaminonitrile intermediate with aminopyrazoles can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) systems. researchgate.net This demonstrates the utility of the initial cyanoacetamide in building complex molecular architectures.

| Starting Material | Reagent(s) | Intermediate Product | Final Product Type | Reference |

|---|---|---|---|---|

| 2-cyano-N-cyclohexylacetamide | 1. N,N-dimethylformamide dimethyl acetal (DMF-DMA) 2. Hydrazine derivatives | (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | 5-Aminopyrazole derivatives | researchgate.net |

| (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | Aminopyrazoles | Not Applicable | Pyrazolo[1,5-a]pyrimidine derivatives | researchgate.net |

| 5-Aminopyrazole-4-carboxylate derivative | Formamide | Pyrazolo[3,4-d]pyrimidin-4-one | Fused Pyrazolo[3,4-d]pyrimidine | mdpi.com |

Comparative Analysis of Reactivity and Synthetic Utility Across Analogues

The synthetic utility of this compound and its analogues stems from the multiple reactive sites within the cyanoacetamide moiety. ekb.eg This functional group is a cornerstone in the synthesis of a wide array of heterocyclic compounds. ekb.egresearchgate.net The key centers of reactivity are:

The active methylene group , which is readily deprotonated, allowing for condensation and substitution reactions. ekb.eg

The electrophilic carbons of both the cyano and carbonyl groups, which are susceptible to nucleophilic attack. ekb.eg

The amide nitrogen , which can also act as a nucleophile under certain conditions. ekb.eg

2-cyano-N-cyclohexylacetamide: This aliphatic analogue shares the core reactivity of the cyanoacetamide group. Its reaction with DMF-DMA to form an enaminonitrile, which subsequently cyclizes to form pyrazoles and pyrazolo[1,5-a]pyrimidines, highlights the utility of the active methylene group. researchgate.netresearchgate.net The cyclohexyl group is electronically neutral and primarily imparts lipophilicity to the derivatives.

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide: This analogue features a phenyl ring with two electron-withdrawing chloro groups and one electron-donating methoxy (B1213986) group. ontosight.ai The strong electron-withdrawing nature of the chlorine atoms likely increases the acidity of the amide proton (N-H) compared to the 2,4-dimethoxy analogue, potentially altering its reactivity in base-catalyzed reactions. The synthesis of this compound involves the reaction of 2,4-dichloro-5-methoxyaniline (B1301479) with a cyanomethylating agent, confirming the general synthetic accessibility of N-aryl cyanoacetamides. ontosight.ai Its utility lies in the synthesis of substituted heterocycles where the electronic properties of the aryl ring are crucial for subsequent biological activity or chemical modifications.

General N-Aryl-2-cyanoacetamides: This broader class of compounds serves as a testament to the versatility of the cyanoacetamide core. They are widely used as synthons for various heterocyclic systems, including pyridines, thiazoles, and pyrimidines. ekb.eg The electronic nature of the substituents on the aryl ring can modulate the reactivity of the core functional group, influencing reaction rates and yields. For example, electron-donating groups, such as the methoxy groups in the title compound, can increase electron density on the amide nitrogen, potentially affecting its nucleophilicity.

The primary utility of this compound and its analogues is as a versatile building block. The reactivity of the cyanoacetamide portion allows for the construction of diverse five- and six-membered heterocyclic rings, while the N-substituent provides a point for modification to fine-tune the physical, chemical, and biological properties of the final products.

| Compound/Analogue | Key Structural Feature | Impact on Reactivity | Primary Synthetic Utility | Reference |

|---|---|---|---|---|

| This compound | Electron-donating dimethoxy-substituted phenyl group | Increases electron density on the N-aryl ring; may influence amide N nucleophilicity. | Precursor for substituted heterocyclic systems (e.g., pyrazoles, pyridines). | - |

| 2-cyano-N-cyclohexylacetamide | Aliphatic cyclohexyl group | Electronically neutral; primarily influences solubility and steric hindrance. | Synthesis of pyrazoles and fused pyrazolo[1,5-a]pyrimidines. | researchgate.netresearchgate.net |

| 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | Electron-withdrawing dichloro-substituted phenyl group | Increases acidity of the amide proton; deactivates the aryl ring towards electrophilic substitution. | Building block for highly functionalized heterocyclic compounds. | ontosight.ai |

| General N-Aryl-2-cyanoacetamides | Variable substituted aryl group | Reactivity is modulated by the electronic effects (donating/withdrawing) of aryl substituents. | Versatile synthons for a wide range of heterocycles like thiazoles, quinolines, and pyrimidines. | ekb.eg |

Advanced Applications in Organic Synthesis and Materials Science

2-cyano-N-(2,4-dimethoxyphenyl)acetamide as a Building Block for Complex Molecules

The class of N-aryl-2-cyanoacetamide derivatives, to which this compound belongs, are recognized as valuable and versatile synthons in organic synthesis. Their utility is primarily derived from the presence of a highly reactive methylene (B1212753) group flanked by two electron-withdrawing groups (a cyano group and a carbonyl group), which facilitates a variety of chemical transformations.

These compounds serve as key precursors for the synthesis of a wide range of five- and six-membered heterocyclic systems. researchgate.net The reactivity profile of the cyanoacetamide moiety allows it to participate in condensation and cyclization reactions to form diverse scaffolds, which are prevalent in many biologically active molecules. While the general synthetic utility of cyanoacetamides is well-established, specific documented examples detailing the use of this compound to construct specific complex molecules are not extensively covered in available research. However, the reactivity of closely related compounds provides insight into its potential applications. For instance, other cyanoacetamide derivatives have been successfully utilized in the synthesis of coumarin (B35378) and aminopyrazole derivatives through reactions with aldehydes and N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) respectively. researchgate.net

The general reaction pathways involving cyanoacetamide derivatives often include:

Knoevenagel Condensation: Reaction of the active methylene group with aldehydes or ketones.

Thorpe-Ziegler Cyclization: Intramolecular cyclization to form heterocyclic rings.

Reactions with Dinucleophiles: Leading to the formation of various heterocyclic systems like pyridines and pyrimidines.

This inherent reactivity underscores the potential of this compound as a foundational building block for creating novel and complex molecular structures.

Exploration in the Development of Novel Materials with Specific Properties

The structural features of this compound also suggest its potential as a component in the development of new materials with tailored functionalities. The presence of polar groups like the cyano and amide moieties can influence intermolecular interactions, potentially leading to materials with specific self-assembly properties or thermal characteristics.

In the realm of polymer science, cyano-substituted compounds are investigated for their ability to impart specific electronic properties to polymers, making them suitable for applications in areas like photovoltaics. nih.govresearchgate.net The incorporation of such molecules into polymer matrices can create advanced materials with unique functionalities.

Research on compounds structurally similar to this compound highlights this potential. For example, the isomer 2-cyano-N-(2,5-dimethoxyphenyl)acetamide has been explored as a reactive intermediate in the synthesis of various polymers. Furthermore, other derivatives like (E)‐2‐cyano‐N‐cyclohexyl‐3‐(dimethyl amino) acrylamide, synthesized from a cyanoacetamide precursor, have been used as functional monomers. researchgate.net The polymerization of this monomer was used to prepare novel multifunctional polymeric nanospheres, demonstrating a pathway from simple cyanoacetamide derivatives to advanced nanomaterials. researchgate.net

While direct studies on the use of this compound in polymeric and coating applications are not prominent, the examples below from related compounds illustrate the potential of this chemical class in materials science.

Table 1: Applications of Related Cyanoacetamide Derivatives in Materials Science

| Derivative Name | Application | Outcome / Material Property |

| 2-cyano-N-(2,5-dimethoxyphenyl)acetamide | Reactive intermediate in polymer synthesis | Potential for creating novel materials with unique properties. |

| (E)‐2‐cyano‐N‐cyclohexyl‐3‐(dimethyl amino) acrylamide | Functional monomer | Used in microemulsion polymerization to create multifunctional polymeric nanospheres. researchgate.net |

Role in Sensor Technology and Related Fields

The development of chemical sensors is a critical area of modern analytical science. The ability of organic molecules to interact selectively with specific analytes, leading to a measurable signal, is the foundation of this technology. Functional groups within the cyanoacetamide scaffold could potentially be modified to act as recognition sites for various analytes.

Non-electrical gas sensors often rely on materials that change their optical properties upon exposure to a target gas. The design of these sensors involves creating a host material that can selectively interact with the gas molecules. While there is no specific research detailing the use of this compound in this field, studies on other cyano-containing compounds offer a proof of principle.

For instance, a silver(I) complex of a different derivative, 2-cyano-2-isonitrosoacetamide, has been investigated as a non-electric gas sensor. nih.gov This complex forms a 2D coordination polymer that exhibits solid-state photoluminescence. nih.gov The interaction of this material with certain gases could potentially alter its photoluminescent properties, forming the basis of a sensing mechanism. This highlights a design strategy where metal complexes of cyanoacetamide derivatives could be employed for gas sensing applications.

Colorimetric sensors provide a straightforward analytical result through a change in color visible to the naked eye, making them highly desirable for rapid and on-site testing. mdpi.com The core principle involves a chemical reaction or binding event between the sensor molecule and the analyte that leads to a change in the molecule's electronic structure, thereby altering its absorption of visible light. mdpi.comrsc.org

Although applications of this compound in colorimetric sensing have not been specifically reported, the broader class of cyano-containing organic molecules is frequently used in designing chemosensors. The cyano and amide groups could be part of a larger conjugated system or a metal-ligand complex, where interaction with an analyte modulates the electronic properties and results in a color change.

Green Chemistry Principles in the Synthesis of 2 Cyano N 2,4 Dimethoxyphenyl Acetamide

Utilization of Microwave Irradiation for Sustainable Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. sphinxsai.com By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer by-products. jchps.comresearchgate.net

In the synthesis of cyanoacetamide derivatives, microwave irradiation has been shown to be particularly effective. For instance, a one-pot synthesis of the closely related compound, 2-cyano-N-(2,5-dimethoxyphenyl)acetamide, utilizes microwave heating to enhance reaction efficiency. This method involves reacting 2,5-dimethoxyaniline (B66101) with ethyl cyanoacetate (B8463686) in ethanol (B145695) or isopropanol. The reaction, which is completed in 1-2 hours at 100–120°C, allows for direct crystallization of the product upon cooling, simplifying the workup process.

Research comparing conventional and microwave-assisted methods for the synthesis of other N-substituted cyanoacetamides consistently demonstrates the superiority of the microwave approach. jchps.com The rapid and uniform heating provided by microwaves often leads to a significant reduction in the formation of side products, which are more common with prolonged exposure to high temperatures in conventional methods. jchps.com This increased efficiency aligns with the core green chemistry principles of waste prevention and energy efficiency. nih.govnih.gov The use of microwave irradiation can accelerate multicomponent reactions, further enhancing the green credentials of a synthetic protocol by reducing reaction times and improving yields. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Cyanoacetamide Derivative

| Parameter | Conventional Heating Method | Microwave Irradiation (MWI) Method |

|---|---|---|

| Reaction Time | 10 hours | 5-10 minutes |

| Product Yield | Lower | Excellent |

| By-products | More prevalent | Minimized or eliminated |

| Energy Usage | Higher | Lower |

This table presents comparative data for the synthesis of a representative 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivative, illustrating the typical advantages of microwave irradiation. jchps.com

Solvent-Free Reaction Conditions and Reduced Solvent Usage

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. The synthesis of cyanoacetamide derivatives has been successfully adapted to solvent-free, or "neat," conditions, representing a significant step towards more sustainable chemical production. researchgate.net

One effective approach involves the reaction of various amines with ethyl cyanoacetate under solvent-free conditions, sometimes without the need for external heating. periodikos.com.br This method can produce cyanoacetamide derivatives in high yields within a very short reaction time. periodikos.com.br Similarly, microwave-assisted syntheses can be performed under solventless conditions, combining the benefits of rapid heating with the elimination of solvent waste. researchgate.net For example, the synthesis of 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide has been achieved with a 72% yield under neat conditions. chemicalbook.com

Even when solvents are necessary, green chemistry principles guide the selection of less hazardous and more easily recyclable options. For example, in some synthetic routes for related compounds, problematic solvents like tetrahydrofuran (B95107), which is expensive and difficult to recycle, have been successfully replaced. patsnap.com The avoidance of chlorinated solvents, which are often toxic and environmentally persistent, is another key strategy. nih.gov The ideal green synthesis aims for a process where the product can be isolated simply by filtration after cooling the reaction mixture, thereby drastically reducing the volume of solvent waste generated during workup and purification.

Q & A

Q. What are the recommended synthetic routes for 2-cyano-N-(2,4-dimethoxyphenyl)acetamide?

A multi-step synthesis approach is typically employed. For example, a method analogous to the synthesis of structurally related acetamides involves:

- Substitution reactions : Reacting 2,4-dimethoxyaniline with a cyanoacetylating agent (e.g., cyanoacetic acid) under condensation conditions.

- Catalytic optimization : Use condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance coupling efficiency.

- Purification : Column chromatography or recrystallization to isolate the pure product .

Key considerations :

- Adjust reaction stoichiometry and temperature based on the electron-donating methoxy groups, which may slow reactivity compared to chlorinated analogs.

Q. How is the structural integrity of this compound confirmed?

Use a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy : Analyze H and C spectra to verify methoxy (-OCH), cyano (-CN), and acetamide (-NHCO-) groups. For example, the methoxy protons typically resonate at δ 3.7–3.9 ppm.

- IR spectroscopy : Confirm the presence of C≡N (stretch ~2200 cm) and amide C=O (stretch ~1650 cm).

- Mass spectrometry : Validate molecular weight (e.g., [M+H] peak at m/z 249.2 for CHNO) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition assays : Test against kinases or proteases, given the compound’s potential as a hydrogen-bond donor/acceptor.

- Antimicrobial screening : Use microdilution methods (e.g., MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity studies : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤100 µM .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound?

Systematic parameter variation is critical:

- Catalysts : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate condensation.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and solubility.

- Temperature gradients : Perform reactions under reflux (80–100°C) versus ambient conditions to assess kinetic vs. thermodynamic control.

- pH control : Use mild bases (e.g., triethylamine) to deprotonate intermediates and drive the reaction forward .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

- Substituent variation : Synthesize analogs with modified methoxy positions (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy) and compare bioactivity.

- Functional group replacement : Replace the cyano group with nitro (-NO) or trifluoromethyl (-CF) to assess electronic effects.

- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical binding interactions (e.g., hydrogen bonds with the acetamide moiety) .

Example SAR Table :

| Substituent Position | Biological Activity (IC, µM) | Key Observation |

|---|---|---|

| 2,4-dimethoxy | 12.5 (Kinase X) | Optimal H-bonding |

| 3,4-dimethoxy | 45.8 (Kinase X) | Steric hindrance |

| 2,5-dimethoxy | 28.3 (Kinase X) | Reduced potency |

Q. How should researchers address contradictions in biological activity data across studies?

- Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, incubation time).

- Purity validation : Reanalyze compound purity via HPLC; impurities >95% may skew results.

- Solvent controls : Ensure DMSO or other solvents do not exceed biocompatible thresholds (<0.1% v/v).

- Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What computational methods are effective for predicting physicochemical properties?

- LogP calculation : Use software like MarvinSketch or ChemAxon to estimate lipophilicity (predicted LogP ~1.8).

- pKa prediction : Determine the acidity of the acetamide NH (predicted pKa ~9.5) and cyano group (pKa ~-4).

- ADMET profiling : Tools like SwissADME predict moderate bioavailability and blood-brain barrier permeability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.